molecular formula C8H5BrN2O2 B13110604 2-Bromo-3-methyl-5-nitrobenzonitrile

2-Bromo-3-methyl-5-nitrobenzonitrile

Cat. No.: B13110604
M. Wt: 241.04 g/mol
InChI Key: WDURBDXPFMIUQP-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-nitrobenzonitrile is a substituted aromatic compound featuring a bromo (-Br) group at position 2, a methyl (-CH₃) group at position 3, a nitro (-NO₂) group at position 5, and a nitrile (-CN) group at position 1 (benzonitrile backbone). This arrangement of substituents imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromo-3-methyl-5-nitrobenzonitrile

InChI

InChI=1S/C8H5BrN2O2/c1-5-2-7(11(12)13)3-6(4-10)8(5)9/h2-3H,1H3

InChI Key

WDURBDXPFMIUQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-5-nitrobenzonitrile typically involves the nitration of 2-bromo-3-methylbenzonitrile. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2-bromo-3-methyl-5-aminobenzonitrile.

    Oxidation: Formation of 2-bromo-3-carboxy-5-nitrobenzonitrile.

Scientific Research Applications

2-Bromo-3-methyl-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-5-nitrobenzonitrile depends on its chemical interactions with other molecules. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Bromo-3-methyl-5-nitrobenzonitrile with structurally related compounds, focusing on substituents, functional groups, and inferred properties:

Compound Name Substituents Functional Groups Molecular Formula Key Properties/Applications Reference
This compound 2-Br, 3-CH₃, 5-NO₂, 1-CN Nitrile, Nitro, Bromo C₈H₅BrN₂O₂ High reactivity in cross-coupling; potential pharmaceutical intermediate
5-Bromo-2-hydroxybenzonitrile 5-Br, 2-OH, 1-CN Nitrile, Hydroxy, Bromo C₇H₄BrNO Forms hydrogen-bonded chains; used in antiretroviral drug synthesis
3-Bromo-2-hydroxy-5-nitrobenzaldehyde 3-Br, 2-OH, 5-NO₂, 1-CHO Aldehyde, Nitro, Bromo C₇H₄BrNO₄ Electrophilic reactivity at aldehyde; photoactive applications
2-Amino-5-bromo-3-methoxybenzonitrile 2-NH₂, 5-Br, 3-OCH₃, 1-CN Nitrile, Amino, Methoxy C₈H₇BrN₂O Activating amino group enables nucleophilic substitutions
2-Bromo-3-methyl-5-nitrobenzoic acid 2-Br, 3-CH₃, 5-NO₂, 1-COOH Carboxylic acid, Nitro C₈H₆BrNO₄ High polarity; used in coordination chemistry

Electronic and Steric Effects

  • Nitro vs. Hydroxy Groups : The nitro group in this compound is strongly electron-withdrawing, meta-directing, and reduces ring reactivity toward electrophilic attack compared to 5-Bromo-2-hydroxybenzonitrile, where the hydroxy group is electron-donating (when deprotonated) and ortho/para-directing .
  • Methyl vs. Methoxy Groups: The methyl group in the target compound provides steric hindrance but minimal electronic effects, whereas methoxy groups (e.g., in 2-Amino-5-bromo-3-methoxybenzonitrile) are electron-donating and increase ring activation .
  • Nitrile vs. Carboxylic Acid : The nitrile group enhances lipophilicity, making this compound more suitable for membrane-permeable drug candidates, whereas the carboxylic acid in its benzoic acid analog () increases water solubility and ionic interactions .

Physicochemical Properties

  • Solubility : The nitrile group’s moderate polarity contrasts with the carboxylic acid derivative’s high solubility in polar solvents.
  • Thermal Stability : Methyl and nitro groups may increase thermal stability compared to aldehyde-containing analogues (e.g., 3-Bromo-2-hydroxy-5-nitrobenzaldehyde), which are prone to oxidation .

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